Comprehensive Analytical and Synthetic Profiling of Tert-butyl 2-amino-3,5-dimethylbenzoate
Comprehensive Analytical and Synthetic Profiling of Tert-butyl 2-amino-3,5-dimethylbenzoate
Executive Summary
Tert-butyl 2-amino-3,5-dimethylbenzoate (CAS: 1119089-88-1)[1] is a highly specialized, orthogonally protected anthranilic acid derivative. It serves as a critical building block in medicinal chemistry, particularly in the synthesis of complex heterocyclic scaffolds such as poly-ADP-ribose polymerase (PARP) inhibitors and targeted anti-inflammatory agents[2][3]. This technical guide provides a rigorous examination of its physicochemical properties—specifically distinguishing its average molecular weight from its monoisotopic exact mass—and details the analytical and synthetic workflows required for its successful application in drug discovery.
Physicochemical Profiling: Molecular Weight vs. Exact Mass
In high-resolution mass spectrometry (HRMS) and precision synthetic chemistry, distinguishing between average molecular weight and exact mass is a non-negotiable requirement for accurate compound verification.
Structural Elucidation
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Chemical Formula: C₁₃H₁₉NO₂
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SMILES: CC1=CC(=C(C(=C1)C(=O)OC(C)(C)C)N)C
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Functional Groups: The molecule features an aniline amine at the 2-position, methyl groups at the 3- and 5-positions, and a sterically bulky tert-butyl ester at the 1-position.
Mass Parameters
The Average Molecular Weight is calculated using the weighted average of the naturally occurring isotopes of each element. Conversely, the Monoisotopic Exact Mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da).
Table 1: Mass and Isotopic Parameters of Tert-butyl 2-amino-3,5-dimethylbenzoate
| Parameter | Value | Calculation Basis | Application |
| Chemical Formula | C₁₃H₁₉NO₂ | N/A | Stoichiometry & elemental analysis |
| Average Molecular Weight | 221.29 g/mol | Standard atomic weights (C: 12.011, H: 1.008) | Bulk synthetic equivalents, yield calculations |
| Monoisotopic Exact Mass | 221.141579 Da | ¹²C, ¹H, ¹⁴N, ¹⁶O exact masses | HRMS calibration, formula generation |
| Protonated Adduct [M+H]⁺ | 222.148855 Da | Exact Mass + ¹H⁺ (1.007276 Da) | Positive-ion ESI-MS detection |
| Sodium Adduct [M+Na]⁺ | 244.131348 Da | Exact Mass + ²³Na⁺ (22.989769 Da) | Trace metal adduction in ESI-MS |
Causality Insight: The exact mass of 221.141579 Da is critical for resolving the compound from isobaric interferences in complex biological matrices during pharmacokinetic (PK) profiling. A mass accuracy of <5 ppm in an Orbitrap or Time-of-Flight (TOF) analyzer confirms the structural integrity of the precursor ion before fragmentation.
High-Resolution Mass Spectrometry (HRMS) Workflows
To validate the incorporation of the tert-butyl 2-amino-3,5-dimethylbenzoate moiety into a larger pharmacophore, collision-induced dissociation (CID) is employed.
Fragmentation Causality
The tert-butyl ester is highly diagnostic in tandem mass spectrometry (MS/MS). Upon collisional activation, the protonated precursor ion ([M+H]⁺, m/z 222.1489) undergoes a highly favored, low-energy McLafferty-type rearrangement or direct heterolytic cleavage to expel a neutral molecule of isobutylene (56.0626 Da). This yields the protonated 2-amino-3,5-dimethylbenzoic acid fragment (m/z 166.0863). Subsequent higher-energy collisions drive the loss of water (18.0106 Da) or carbon dioxide (43.9898 Da) from the resulting carboxylic acid.
MS/MS Fragmentation Pathway Diagram
ESI-MS/MS Fragmentation pathway of protonated tert-butyl 2-amino-3,5-dimethylbenzoate.
Synthetic Utility & Deprotection Protocols
In medicinal chemistry, the anthranilic acid core is frequently utilized to synthesize quinazolinones, benzimidazoles, and PARP inhibitors[3]. The choice of a tert-butyl ester over a methyl or ethyl ester provides orthogonal protection . While methyl esters require harsh basic hydrolysis (e.g., LiOH/NaOH) which might epimerize sensitive stereocenters or cleave other base-labile functional groups, the tert-butyl ester is strictly acid-labile.
Step-by-Step Deprotection Methodology
To unmask the carboxylic acid for downstream amide coupling, a self-validating trifluoroacetic acid (TFA) protocol is standard.
Materials:
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Tert-butyl 2-amino-3,5-dimethylbenzoate (1.0 eq)
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Trifluoroacetic acid (TFA, 20% v/v)
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Dichloromethane (DCM, anhydrous)
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Toluene (for azeotropic removal)
Protocol:
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Dissolution: Dissolve the tert-butyl ester in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.
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Causality: Anhydrous conditions prevent premature side reactions, though trace water is not strictly detrimental to TFA cleavage.
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Acidification: Add TFA dropwise at 0°C to achieve a 20% v/v solution.
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Causality: Dropwise addition controls the exothermic protonation of the aniline amine, preventing degradation of the aromatic core.
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Cleavage: Warm the reaction to 25°C and stir for 2–4 hours. Monitor progress via LC-MS by tracking the disappearance of the m/z 222.15 peak and the emergence of the m/z 166.09 peak[2].
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Quenching & Concentration: Concentrate the mixture under reduced pressure. Add toluene (3 × 10 mL) and co-evaporate.
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Causality: Toluene forms an azeotrope with TFA, efficiently removing residual acid without requiring an aqueous basic workup that could lead to zwitterion formation and product loss in the aqueous layer.
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Validation: The resulting 2-amino-3,5-dimethylbenzoic acid (CAS: 14438-32-5)[2] is obtained as a TFA salt, ready for immediate use in HATU/DIPEA-mediated amide couplings.
Synthetic Deprotection Workflow Diagram
Acid-catalyzed deprotection workflow of tert-butyl 2-amino-3,5-dimethylbenzoate.
Conclusion
Tert-butyl 2-amino-3,5-dimethylbenzoate is an indispensable reagent in modern drug development. By leveraging its precise monoisotopic exact mass (221.141579 Da) for HRMS tracking and its orthogonal acid-lability for selective deprotection, researchers can confidently integrate this building block into complex synthetic pipelines. The self-validating analytical and synthetic protocols outlined herein ensure both structural integrity and high-yield pharmacophore generation.
References
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OHSU Digital Collections. "Towards selective poly-ADP-ribose polymerase inhibitors." Journal of Medicinal Chemistry, 58(21), 8683–8693. Available at:[Link]
